molecular formula C21H21NO3S B2519213 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2097916-24-8

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2519213
CAS No.: 2097916-24-8
M. Wt: 367.46
InChI Key: DJZKUUZGJYBDBQ-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. This compound features a benzothiophene core linked via an ethanolamine spacer to a 1-(2-methoxyphenyl)cyclopropane-1-carboxamide group, a structure associated with modulating key biological targets. Its molecular framework suggests potential for diverse research applications, particularly in neuroscience and oncology. Compounds containing the benzothiophene scaffold have demonstrated notable biological activities in scientific studies. Research on analogous structures has shown interactions with neurological targets, including activity as monoamine oxidase (MAO) inhibitors, which are relevant for investigating potential therapies for neurological disorders like depression, Alzheimer's, and Parkinson's disease . The compound's structure, which includes a cyclopropane carboxamide, is a motif found in molecules investigated as Platelet Activating Factor Receptor (PAFR) antagonists, indicating potential application in researching inflammatory disorders, ocular diseases, and allergies . Furthermore, similar benzothiophene derivatives have been explored for their antitumor properties, making this compound a candidate for oncological research and cancer therapy development . The presence of the 2-methoxyphenyl group may influence the compound's binding affinity and selectivity towards these protein targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct appropriate safety assessments before handling.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-25-18-8-4-3-7-16(18)21(10-11-21)20(24)22-12-17(23)15-13-26-19-9-5-2-6-14(15)19/h2-9,13,17,23H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZKUUZGJYBDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions.

    Hydroxyethyl Group Introduction: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.

    Cyclopropane Ring Formation: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a methylene iodide and a zinc-copper couple are used.

    Amide Bond Formation: The final step involves the coupling of the methoxyphenyl group with the cyclopropane carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like NaH (Sodium hydride).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be explored for its activity as an inhibitor or modulator of specific biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure can impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with polar residues. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Cyclopropane Core

N-(2-{[2,2'-Bifuran]-5-yl}-2-Hydroxyethyl)-1-(2-Methoxyphenyl)Cyclopropane-1-Carboxamide (CAS 2309222-40-8)
  • Structural Differences : Replaces the benzothiophene group with a bifuran system.
  • Molecular Weight: Lower molecular weight (367.4 g/mol vs. ~395–400 g/mol estimated for the target compound) due to smaller heterocycles . Bioavailability: Increased polarity from furan oxygen may improve aqueous solubility but reduce membrane permeability.
2-[(1,3-Dioxo-2-Isoindolyl)Methyl]-N,N-Diethyl-1-Phenyl-1-Cyclopropanecarboxamide (CAS 1100753-09-0)
  • Structural Differences : Features an isoindole-1,3-dione substituent and N,N-diethylamide.
  • Impact: Lipophilicity: The N,N-diethyl group increases lipophilicity, favoring blood-brain barrier penetration. Solubility: The polar isoindole dione may enhance crystallinity but reduce solubility in non-polar solvents .

Functional Group Modifications

(E)-2-(2-Chloro-3,3,3-Trifluoroprop-1-Enyl)-N-(2,4-Dimethylphenyl)-3,3-Dimethyl-Cyclopropane-1-Carboxamide
  • Structural Differences : Incorporates a trifluoropropenyl group and 2,4-dimethylphenyl substituent.
  • Impact: Electron-Withdrawing Effects: The trifluoropropenyl group enhances metabolic stability and electron-deficient character, favoring insecticidal activity (as noted in analogous compounds) . Steric Effects: 2,4-Dimethylphenyl substitution may hinder rotational freedom, affecting receptor binding compared to the target’s 2-methoxyphenyl group .
1-[1-(Hydroxyimino)Ethyl]-N-(2-Methoxyphenyl)Cyclopropanecarboxamide
  • Structural Differences: Replaces the benzothiophene-hydroxyethyl chain with a hydroxyiminoethyl group.
  • Synthetic Complexity: Requires oxime formation, which may introduce stereochemical challenges .

Pharmacological and Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiophene, 2-methoxyphenyl, hydroxyethyl ~395–400 (estimated) Balanced lipophilicity, potential for hydrogen bonding and aromatic interactions
N-(2-Bifuran-5-yl-2-hydroxyethyl) analog Bifuran, 2-methoxyphenyl 367.4 Higher polarity, reduced π-π stacking capacity
(E)-Trifluoropropenyl-2,4-dimethylphenyl analog Trifluoropropenyl, 2,4-dimethylphenyl ~386.8 Enhanced metabolic stability, insecticidal activity
2-[(1,3-Dioxoisoindolyl)methyl]-N,N-diethyl analog Isoindole dione, N,N-diethyl ~392.5 High lipophilicity, potential CNS activity

Crystallographic and Conformational Insights

  • Hydrogen Bonding : The hydroxyethyl group in the target compound may form intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing a specific conformation (as seen in ).
  • Dihedral Angles : Substituted phenyl groups (e.g., 2-methoxyphenyl vs. 2,4-dimethylphenyl) influence torsional angles between the cyclopropane and aromatic rings, affecting molecular packing and solubility .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features:

  • A benzothiophene moiety which is known for its diverse biological activities.
  • A hydroxyethyl group that may enhance solubility and bioavailability.
  • A cyclopropane ring , which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The benzothiophene core can modulate enzyme activity, potentially influencing metabolic pathways.
  • Receptors : The compound may bind to specific receptors, altering signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

Recent studies have investigated the compound's antitumor and antimicrobial properties. Below is a summary table of key findings from various research studies:

Study ReferenceBiological ActivityCell Lines TestedIC50 Values (μM)
Study 1 AntitumorA549, HCC827, NCI-H358HCC827: 6.26 ± 0.33; NCI-H358: 6.48 ± 0.11
Study 2 AntimicrobialE. coli, S. aureusNot specified
Study 3 CytotoxicityMRC-5 (normal lung fibroblasts)Not specified

Case Study 1: Antitumor Activity

In vitro assays demonstrated that this compound exhibited significant antitumor activity against human lung cancer cell lines A549 and HCC827. The IC50 values indicated potent efficacy in inhibiting cell proliferation, particularly in two-dimensional culture systems compared to three-dimensional models.

Case Study 2: Antimicrobial Properties

The compound also displayed promising antimicrobial activity against common pathogens such as E. coli and S. aureus. While specific IC50 values were not reported, the presence of the benzothiophene structure is linked to enhanced antimicrobial properties observed in similar compounds.

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